B1575588 VIRE_HELVI Virescein

VIRE_HELVI Virescein

Cat. No.: B1575588
Attention: For research use only. Not for human or veterinary use.
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Description

VIRE_HELVI Virescein (hereafter referred to as Virescein) is a moricin-like antimicrobial peptide (AMP) isolated from the hemolymph of Heliothis virescens (tobacco budworm), a lepidopteran pest species. It is encoded by a 682-base pair transcript (NCBI accession #FJ546342.1) that translates into a 66-amino acid precursor, with the mature peptide consisting of 41 residues . Virescein is part of the insect innate immune response and is rapidly upregulated in hemocytes and fat body tissues following bacterial infection, peaking in transcription levels at 6 hours post-infection . Its primary function is to disrupt microbial membranes via hydrophobic interactions and cysteine-stabilized α-helical motifs (CS-αβ), a common mechanism among insect AMPs .

Properties

bioactivity

Antibacterial

sequence

GKIPIGAIKKAGKAIGKGLRAVNIASTAHDVYTFFKPKKRH

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Virescein belongs to a broader class of lepidopteran AMPs, which includes heliomicin , heliocin , gloverin-like peptides , and Hv-3-Tox . Below is a detailed structural, functional, and evolutionary comparison:

Structural Features

Compound Length (AA) Key Motifs/Features Sequence Homology
Virescein 41 CS-αβ motif; hydrophobic domains Closely homologous to Plutella xylostella and Trichoplusia ni moricin-like AMPs
Heliomicin 44 6 cysteine residues; antifungal defensin 95% homology with Galleria mellonella galiomicin
Heliocin 22 PTXXP glycosylation site Shares lebocin-like properties with Manduca sexta lebocin
Gloverin-like AMP 173 Glycine-rich regions Closest to Plutella xylostella gloverin (72% identity)
Hv-3-Tox 199 Three CS-αβ toxin cassettes Low similarity (<40%) to Spodoptera frugiperda Spod-11-Tox

Functional Roles

  • Virescein : Broad-spectrum antibacterial activity, targeting Gram-negative bacteria via membrane permeabilization .
  • Heliomicin : Specialized antifungal activity against Candida spp. and Aspergillus spp., mediated by defensin-like β-sheet structures .
  • Heliocin : Immune-modulatory role, enhancing hemocyte aggregation and phagocytosis .
  • Gloverin-like AMP : Inhibits bacterial protein synthesis by binding to ribosomal subunits .
  • Hv-3-Tox : Disrupts microbial biofilms via cysteine-rich toxin cassettes .

Expression Dynamics

Compound Tissue Specificity Peak Induction Time (Post-Infection) Sustained Expression?
Virescein Hemocytes, fat body 6 hours No (declines by 18h)
Heliomicin Fat body 6 hours Yes (up to 24h)
Heliocin Hemocytes 3 hours No (peaks transiently)
Gloverin-like AMP Fat body 3 hours No (declines by 18h)
Hv-3-Tox Hemocytes 6 hours Yes (up to 24h)

Evolutionary Insights

  • Virescein and other moricin-like AMPs exhibit high conservation in cysteine positioning but diverge in non-cysteine regions, suggesting adaptive evolution to target diverse pathogens .
  • Heliomicin’s defensin structure is evolutionarily conserved across Lepidoptera, indicating a critical role in antifungal defense .
  • Hv-3-Tox shows minimal homology with orthologs from other species, suggesting H. virescens-specific innovation in biofilm disruption .

Research Implications

For example:

  • Biocontrol Strategies : Silencing Virescein via RNA interference (RNAi) could impair H. virescens immunity, enhancing susceptibility to entomopathogens .
  • Antimicrobial Drug Development : Virescein’s membrane-disrupting mechanism offers a template for designing synthetic peptides against multidrug-resistant bacteria .

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